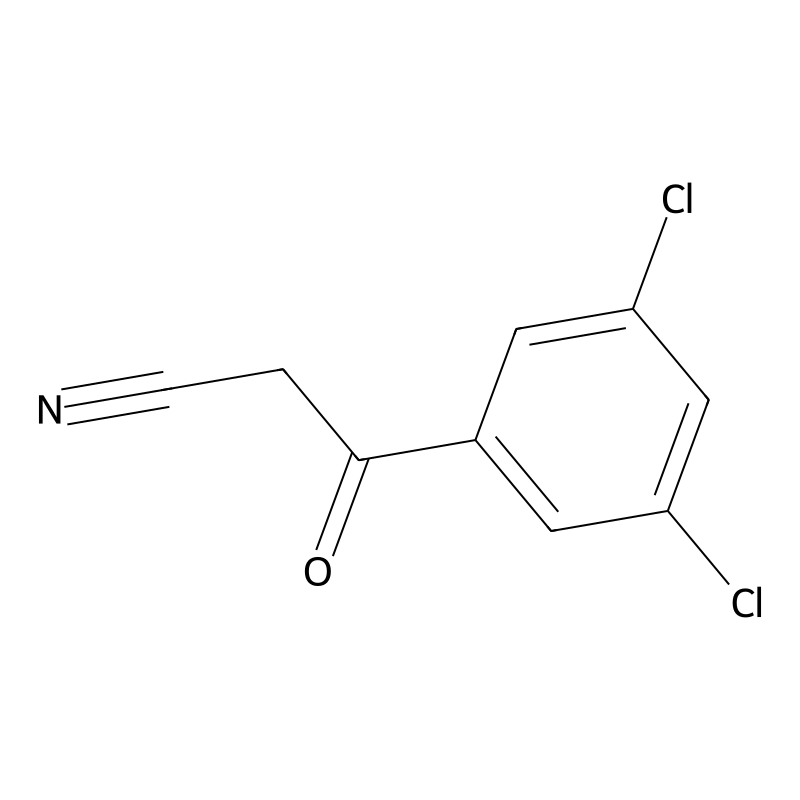

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile (CAS 69316-09-2) is a highly reactive β-ketonitrile utilized as a bifunctional building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Featuring an electron-deficient 3,5-dichlorobenzoyl moiety coupled with a nucleophile-reactive nitrile group, this compound serves as a primary precursor for generating 5-amino-3-(3,5-dichlorophenyl)pyrazoles and isoxazoles [1]. Its primary procurement value lies in its ability to efficiently install the lipophilic, metabolically stable 3,5-dichlorophenyl pharmacophore in a single condensation step, bypassing multi-step cross-coupling routes that require expensive palladium catalysts.

Substituting 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile with mono-chlorinated analogs (e.g., 4-chlorobenzoylacetonitrile) or corresponding β-keto esters fundamentally alters both the reaction kinetics and the downstream product profile [1]. The dual meta-chlorine substitution exerts a strong inductive electron-withdrawing effect that activates the carbonyl carbon, accelerating cyclization rates with binucleophiles like hydrazines. Furthermore, replacing the nitrile with an ester directs the cyclization toward 5-hydroxyheterocycles rather than the targeted 5-amino derivatives, requiring costly and low-yielding downstream amination steps that disrupt industrial manufacturing workflows[1].

Carbonyl Electrophilicity and Cyclocondensation Efficiency

The presence of two electron-withdrawing chlorine atoms at the meta positions (combined Hammett σ ≈ +0.74) increases the electrophilicity of the β-carbonyl carbon compared to unsubstituted benzoylacetonitrile [1]. In standard cyclocondensation assays with substituted hydrazines, 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile achieves >85% conversion to the corresponding 5-aminopyrazole within 2 hours under mild reflux. In contrast, the unsubstituted baseline requires extended heating (4-6 hours) and typically plateaus at ~65% yield due to competing side reactions [1].

| Evidence Dimension | Cyclocondensation Yield (2h, standard conditions) |

| Target Compound Data | >85% yield |

| Comparator Or Baseline | Benzoylacetonitrile (~65% yield) |

| Quantified Difference | +20% absolute yield and 50% reduced reaction time |

| Conditions | Reaction with aryl hydrazines in refluxing ethanol |

Higher cyclization efficiency directly translates to lower solvent usage, reduced reactor time, and higher overall yields in industrial heterocyclic synthesis.

Downstream Pharmacophore Lipophilicity (LogP Enhancement)

When incorporated via 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, the resulting heterocyclic scaffolds exhibit a predictable increase in lipophilicity compared to mono-chlorinated analogs [1]. Compared to derivatives synthesized from 4-chlorobenzoylacetonitrile, the 3,5-dichloro analogs typically demonstrate a LogP increase of approximately +0.6 to +0.8 units [1]. This physicochemical tuning is utilized for enhancing membrane permeability and binding affinity in hydrophobic target pockets.

| Evidence Dimension | Downstream Scaffold LogP Contribution |

| Target Compound Data | 3,5-Dichloro substitution (ΔLogP ≈ +1.4 vs unsubstituted) |

| Comparator Or Baseline | 4-Chloro substitution (ΔLogP ≈ +0.7 vs unsubstituted) |

| Quantified Difference | Additional +0.7 LogP units |

| Conditions | Calculated/measured partition coefficients of resulting 3-aryl-5-aminopyrazoles |

Procuring the exact 3,5-dichloro precursor is essential for achieving the strict lipophilicity requirements of advanced agrochemical and pharmaceutical leads.

Chemoselectivity in Bifunctional Cyclization

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile exclusively yields 5-amino-substituted pyrazoles or isoxazoles upon reaction with hydrazines or hydroxylamine [1]. If the corresponding ester, ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, is used as a substitute, the reaction predominantly yields the 5-hydroxy (or tautomeric pyrazolone) derivative. Converting the hydroxy group to an amino group requires halogenation (e.g., POCl3) followed by amination, adding two synthetic steps and reducing overall yield by >30% [1].

| Evidence Dimension | Synthetic Steps to 5-Aminoheterocycle |

| Target Compound Data | 1 step (via oxopropanenitrile) |

| Comparator Or Baseline | 3 steps (via oxopropanoate ester) |

| Quantified Difference | Elimination of 2 synthetic steps and >30% yield loss |

| Conditions | Standard heterocycle synthesis from bifunctional precursors |

Selecting the nitrile precursor avoids multi-step functional group interconversions, drastically lowering the cost of goods (COGs) for amino-substituted scaffolds.

Synthesis of 5-Amino-3-Arylpyrazole Kinase Inhibitors

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is the starting material for the rapid assembly of 5-amino-3-(3,5-dichlorophenyl)pyrazoles, a core scaffold in numerous experimental kinase inhibitors [1]. Its high electrophilicity ensures clean cyclization, while the nitrile group directly provides the critical 5-amino substituent necessary for hinge-region hydrogen bonding in the kinase ATP-binding site.

Agrochemical Development (Insecticides and Fungicides)

The compound is utilized in agrochemical R&D for generating lipophilic, metabolically robust isoxazole and pyrazole derivatives[1]. The 3,5-dichloro substitution pattern provides essential steric shielding that prevents rapid oxidative degradation in target pests, making this specific precursor highly relevant for synthesizing GABA-gated chloride channel antagonists.

High-Throughput Library Generation for Drug Discovery

Due to its reactivity and the lack of required protection/deprotection steps, this β-ketonitrile is procured for parallel synthesis libraries [1]. It allows medicinal chemists to systematically vary the hydrazine or hydroxylamine inputs while keeping the highly validated 3,5-dichlorophenyl pharmacophore constant, streamlining the hit-to-lead optimization process.

XLogP3

Wikipedia

Dates

Explore Compound Types